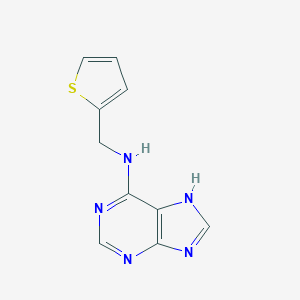
N-(thiophen-2-ylmethyl)-7H-purin-6-amine
Description
N-(thiophen-2-ylmethyl)-7H-purin-6-amine is a purine-derived compound characterized by a thiophene-2-ylmethyl substituent attached to the N6 position of the purine core. Its synthesis involves reductive amination or microwave-assisted coupling methods, as exemplified in the Petasis reaction (e.g., synthesis of related compounds in ). The thiophene moiety confers unique electronic and steric properties, distinguishing it from other purine derivatives with aromatic or aliphatic substituents.
Properties
CAS No. |
525-81-5 |
|---|---|
Molecular Formula |
C10H9N5S |
Molecular Weight |
231.28 g/mol |
IUPAC Name |
N-(thiophen-2-ylmethyl)-7H-purin-6-amine |
InChI |
InChI=1S/C10H9N5S/c1-2-7(16-3-1)4-11-9-8-10(13-5-12-8)15-6-14-9/h1-3,5-6H,4H2,(H2,11,12,13,14,15) |
InChI Key |
JYIRPMVEWLTUGX-UHFFFAOYSA-N |
SMILES |
C1=CSC(=C1)CNC2=NC=NC3=C2NC=N3 |
Canonical SMILES |
C1=CSC(=C1)CNC2=NC=NC3=C2NC=N3 |
Origin of Product |
United States |
Comparison with Similar Compounds
Substituent-Based Classification
Key structural analogs and their substituents are summarized below:
Plant Biology
- Preliminary studies suggest that sulfur-containing cytokinins may exhibit unique stress-response modulation, warranting further investigation .
Pharmacological Potential
- Chlorinated purines (e.g., N-benzyl-2-chloro-7H-purin-6-amine) demonstrate inhibitory activity against proteases and kinases, suggesting that analogous thiophene derivatives could be optimized for drug discovery .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


